An In-depth Technical Guide to 1-Mercapto-2-propanone: Structure, Properties, and Applications
An In-depth Technical Guide to 1-Mercapto-2-propanone: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 1-Mercapto-2-propanone (CAS No. 24653-75-6), a versatile ketone with significant applications in flavor chemistry and as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering insights into its chemical identity, synthesis, and safe handling.
Molecular Identity and Physicochemical Properties
1-Mercapto-2-propanone, also known as mercaptoacetone, is a sulfur-containing organic compound that plays a notable role in both natural and industrial chemistry.[1][2]
Chemical Structure and Formula
The fundamental identity of a chemical compound lies in its structure. 1-Mercapto-2-propanone possesses a simple yet reactive structure, featuring a ketone functional group and a thiol (mercaptan) group.
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IUPAC Name: 1-sulfanylpropan-2-one[1]
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SMILES: CC(=O)CS[1]
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InChI: InChI=1S/C3H6OS/c1-3(4)2-5/h5H,2H2,1H3[1]
The presence of both a carbonyl group and a sulfhydryl group imparts a unique chemical reactivity to the molecule, making it susceptible to both nucleophilic addition at the carbonyl carbon and reactions characteristic of thiols, such as oxidation and alkylation.
Diagram 1: Chemical Structure of 1-Mercapto-2-propanone
A 2D representation of the 1-Mercapto-2-propanone molecule.
Physicochemical Data
A thorough understanding of a compound's physical properties is paramount for its effective use in research and development. The following table summarizes the key physicochemical data for 1-Mercapto-2-propanone.
| Property | Value | Source |
| Molecular Weight | 90.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2][4] |
| Odor | Powerful, tenacious sweet odor | [2][5] |
| Boiling Point | 47.0 - 49.0 °C @ 19.0 mm Hg | [1][4] |
| Specific Gravity | 0.817 - 0.847 @ 25.0 °C | [4][6] |
| Refractive Index | 1.455 - 1.465 @ 20.0 °C | [1][6] |
| Flash Point | 94.0 °F (34.4 °C) | [4][6] |
| Solubility | Slightly soluble in water; soluble in oil and alcohol | [1][2] |
| CAS Number | 24653-75-6 | [1][6] |
This data is essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various solvent systems.
Synthesis and Reactivity
The synthesis of 1-Mercapto-2-propanone can be approached through several routes, often involving the introduction of a thiol group to an acetone precursor. A common laboratory-scale synthesis involves the reaction of a halo-propanone with a sulfur nucleophile.
General Synthesis Workflow
A representative synthesis strategy is outlined below. The choice of reagents and reaction conditions is critical to maximize yield and purity while minimizing side reactions.
Diagram 2: General Synthesis Workflow for 1-Mercapto-2-propanone
A simplified workflow for the synthesis of 1-Mercapto-2-propanone.
Key Reactivity Insights
The dual functionality of 1-Mercapto-2-propanone dictates its reactivity profile:
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Keto-Enol Tautomerism: Like other ketones with alpha-hydrogens, 1-Mercapto-2-propanone can undergo keto-enol tautomerization, which can influence its reactivity in certain reactions.[7]
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Thiol Reactivity: The thiol group is readily oxidized to form disulfides. It can also be alkylated and participate in Michael additions.
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Carbonyl Reactivity: The ketone carbonyl group is susceptible to nucleophilic attack, allowing for the formation of a variety of derivatives.
Spectroscopic Characterization
The structural elucidation and purity assessment of 1-Mercapto-2-propanone rely on standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy will show characteristic signals for the methyl protons adjacent to the carbonyl, the methylene protons adjacent to the sulfur, and the thiol proton. The chemical shifts and coupling patterns provide definitive structural information.
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¹³C NMR spectroscopy will show distinct resonances for the carbonyl carbon, the methylene carbon, and the methyl carbon.[3]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretch of the ketone (typically around 1715 cm⁻¹) and a weaker absorption for the S-H stretch (around 2550 cm⁻¹).[3]
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Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (90.15 g/mol ), along with characteristic fragmentation patterns.[3][8]
Applications in Research and Industry
The primary application of 1-Mercapto-2-propanone is as a flavoring agent in the food industry.[1][2][5] Its characteristic sweet and savory notes contribute to the flavor profiles of various processed foods, particularly meat products.[2]
In the realm of drug development and chemical synthesis, its bifunctional nature makes it a valuable building block. The thiol group can be used for conjugation to other molecules, including potential applications in the development of mercapto-NSAIDs or for functionalizing nanoparticles.[9][10] Its sodium salt is also utilized as a reactant in organic synthesis.[]
Safety, Handling, and Storage
As with any chemical, proper safety precautions are essential when handling 1-Mercapto-2-propanone.
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Hazards: It is considered harmful if swallowed and causes serious eye irritation.[1] Repeated exposure may cause skin dryness or cracking.[12][13] It is also a flammable liquid and vapor.[13]
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Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[12][13]
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound. [12]
Conclusion
1-Mercapto-2-propanone is a compound of significant interest due to its unique structural features and resulting chemical properties. Its role as a flavoring agent is well-established, and its potential as a synthetic intermediate continues to be explored. A thorough understanding of its structure, properties, and safe handling procedures is crucial for its effective and responsible use in scientific and industrial settings.
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